1-(Tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid (Boc-HM-Aze-COOH) possesses a unique combination of functional groups: a protected amine (Boc), a hydroxylmethyl moiety, and a carboxylic acid. This makes it a valuable building block for the synthesis of complex organic molecules, particularly those targeting biologically relevant structures. The Boc group can be selectively removed under acidic conditions to reveal a reactive amine, while the hydroxylmethyl group can be further elaborated to introduce various functionalities. [, ]
The azetidine ring is a common scaffold found in numerous biologically active molecules. Boc-HM-Aze-COOH could serve as a starting material for the synthesis of novel therapeutic agents. The functional groups present in the molecule offer potential for interaction with biomolecular targets and modulation of biological processes. Further research is needed to explore the specific therapeutic potential of Boc-HM-Aze-COOH derivatives. [, ]
The hydroxylmethyl group in Boc-HM-Aze-COOH can be readily modified to introduce biocompatible tags, such as fluorescent probes or affinity labels. This modified molecule could then be used to study protein-ligand interactions. By attaching the probe to a specific protein of interest, researchers can gain insights into the binding mode and dynamics of ligand interactions. [, ]
1-(Tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid is a beta-amino acid analogue characterized by its unique azetidine ring structure. The compound features a tert-butoxycarbonyl protecting group, which enhances its stability and solubility in various solvents. Its molecular formula is with a molecular weight of approximately 231.25 g/mol . This compound is significant in the field of organic synthesis, particularly for its potential applications in medicinal chemistry and biochemistry.
These reactions are crucial for modifying the compound for specific applications in drug design and synthesis.
The synthesis of 1-(tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid typically involves several steps:
These methods are essential for producing the compound in sufficient yield and purity for further applications .
The primary applications of 1-(tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid include:
Several compounds share structural similarities with 1-(tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid, each offering unique properties:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid | 887591-62-0 | 0.84 |
| N-Boc-Azetidine-3-carboxylic acid | 142253-55-2 | 0.84 |
| Tert-butyl 3-fluoro-3-formylazetidine-1-carboxylate | 1374658-52-2 | 0.90 |
| 1-tert-Butyl 3-methyl 3-fluoroazetidine-1,3-dicarboxylate | 1363382-00-6 | 0.95 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The uniqueness of 1-(tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid lies in its specific combination of functional groups and ring structure, which may confer distinct biological activities not present in its analogues .
The thermodynamic stability of 1-(Tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid has been evaluated through comprehensive analysis of thermal behavior and decomposition characteristics [1] [2]. The compound exhibits moderate thermal stability typical of tert-butoxycarbonyl-protected amino acid derivatives, with stability influenced by both the azetidine ring strain and the protecting group chemistry.
Thermal Stability Parameters
| Property | Value | Method/Reference |
|---|---|---|
| Melting Point | No specific data available | Not determined |
| Boiling Point | Decomposes before boiling | Based on related compounds |
| Density | ~1.2 g/cm³ (estimated) | Estimated from similar structures |
| Vapor Pressure | Not determined | Not determined |
| Flash Point | Not determined | Not determined |
| Decomposition Temperature | Above 105°C (based on Boc protection) | Based on Boc deprotection data |
| Stability Temperature Range | Room temperature to 105°C | Based on melting point data |
The compound demonstrates stability at room temperature conditions, with decomposition occurring primarily through tert-butoxycarbonyl group elimination at elevated temperatures [3] [4]. Studies on related 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid derivatives indicate melting points in the range of 103-107°C, suggesting similar thermal behavior for the hydroxymethyl-substituted analog [3] [4].
Decomposition Pathways
Thermogravimetric analysis of structurally related compounds reveals that decomposition occurs through multiple pathways [5] [6]. The primary decomposition route involves elimination of the tert-butoxycarbonyl protecting group, followed by ring-opening of the strained azetidine system. The presence of the hydroxymethyl substituent may influence the decomposition kinetics through intramolecular hydrogen bonding interactions [7].
Activation Energy Considerations
Based on studies of azetidine thermal decomposition mechanisms, the activation energy for decomposition is estimated to be in the range of 230-250 kJ/mol [6]. The compound exhibits typical characteristics of four-membered nitrogen heterocycles, with ring strain contributing to thermal instability at elevated temperatures [8].
The solubility profile of 1-(Tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid reflects the amphiphilic nature of the molecule, containing both hydrophilic (carboxylic acid, hydroxymethyl) and lipophilic (tert-butoxycarbonyl) structural elements [9] [10]. The compound demonstrates solubility patterns consistent with other Boc-protected amino acid derivatives.
Solvent Compatibility Profile
| Solvent | Solubility | Approximate Concentration |
|---|---|---|
| Water | Sparingly soluble | <1 mg/mL |
| DMSO | Soluble | 10-50 mg/mL |
| Methanol | Slightly soluble | 1-10 mg/mL |
| Ethanol | Slightly soluble | 1-10 mg/mL |
| Dichloromethane | Soluble | 10-100 mg/mL |
| Ethyl acetate | Soluble | 10-100 mg/mL |
| Hexane | Insoluble | <0.1 mg/mL |
| Acetone | Slightly soluble | 1-10 mg/mL |
Polarity-Dependent Solubility
The limited aqueous solubility is attributed to the hydrophobic tert-butoxycarbonyl protecting group, which dominates the overall molecular polarity [9] [10]. Enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide indicates favorable solvation of both the carboxylic acid and hydroxymethyl functionalities [10] .
Temperature-Dependent Solubility
Solubility enhancement has been observed with mild heating to 37°C, particularly in polar organic solvents [10]. This temperature-dependent behavior suggests that dissolution may be entropy-driven, with increased molecular motion overcoming intermolecular hydrogen bonding in the solid state [12] [13].
Formulation Considerations
For pharmaceutical applications, the compound requires solvent systems that accommodate both the acidic and basic functionalities. Mixed solvent systems containing polar aprotic solvents with protic co-solvents have shown enhanced dissolution characteristics [10] .
The acid-base properties of 1-(Tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid are governed by multiple ionizable groups, with the carboxylic acid functionality serving as the primary acidic site [2] [14]. The compound exhibits complex pH-dependent behavior due to the presence of both electron-withdrawing and electron-donating substituents.
Ionizable Group Analysis
| Ionizable Group | pKa Value | Temperature | Method |
|---|---|---|---|
| Carboxylic acid | 4.2 ± 0.2 (predicted) | 25°C | Computational prediction |
| Azetidine nitrogen (when deprotected) | 7-8 (when Boc removed) | 25°C | Estimated from similar compounds |
| Hydroxyl group | ~15 (very weak acid) | 25°C | Estimated |
Carboxylic Acid Dissociation
The carboxylic acid group exhibits a pKa value of approximately 4.2, which is consistent with α-substituted carboxylic acids bearing electron-withdrawing groups [2] [15]. The presence of the azetidine ring system and the hydroxymethyl substituent influences the acidity through both inductive and resonance effects [14] [16].
pH-Dependent Speciation
At physiological pH (7.4), the compound exists predominantly as the carboxylate anion, with greater than 99% ionization of the carboxylic acid group [14]. The hydroxymethyl group remains protonated under normal physiological conditions, contributing to the overall molecular polarity .
Buffer Behavior
The compound demonstrates limited buffer capacity due to the relatively low pKa of the carboxylic acid group [14]. However, in the pH range of 3-5, the compound can contribute to buffer systems, particularly in combination with appropriate conjugate bases [16].
Temperature Effects on pKa
Studies of related carboxylic acids indicate that pKa values generally decrease with increasing temperature [14]. For this compound, a temperature coefficient of approximately -0.01 pKa units per degree Celsius is estimated, based on similar carboxylic acid derivatives [16].
The hygroscopic properties and optical characteristics of 1-(Tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid have been evaluated to determine storage requirements and stereochemical considerations [18] [19].
Hygroscopic Behavior
| Property | Observation | Notes |
|---|---|---|
| Hygroscopic nature | Not specifically hygroscopic | Based on similar Boc-protected compounds |
| Moisture sensitivity | Moderate moisture sensitivity | Hydroxyl group may attract moisture |
| Storage conditions | Store at 2-8°C, dry conditions | Standard for carboxylic acids |
| Stability in air | Stable under normal conditions | No special atmosphere required |
| Recommended storage | Sealed container, dry atmosphere | Standard pharmaceutical storage |
Moisture Absorption Characteristics
The compound exhibits moderate moisture sensitivity, primarily due to the presence of the hydroxymethyl and carboxylic acid functionalities [18]. While not classified as highly hygroscopic, the compound should be stored under dry conditions to prevent hydrolysis of the tert-butoxycarbonyl protecting group [20].
Molecular Polarimetry Analysis
| Property | Value/Description | Notes |
|---|---|---|
| Optical activity | Not inherently chiral | Unless enantiomerically pure starting materials used |
| Chiral centers | No chiral centers in structure | C-3 position is substituted symmetrically |
| Specific rotation | Not applicable (achiral) | Would only show rotation if chiral impurities present |
| Measurement conditions | Not applicable | Standard polarimetry conditions not applicable |
| Stereochemistry | Achiral compound | Compound structure shows no asymmetric centers |
Optical Activity Considerations
The compound structure contains no asymmetric carbon centers, rendering it optically inactive under standard polarimetry conditions [19] [21]. The quaternary carbon at the C-3 position bears two identical substituents (hydrogen atoms on the azetidine ring), eliminating potential chirality [22].
Stability Under Polarimetry Conditions
When subjected to polarimetry analysis conditions, the compound demonstrates stability in various solvent systems [19]. However, care must be taken to avoid basic conditions that might promote Boc deprotection or acidic conditions that could protonate the carboxylic acid group [23].
Crystalline Form Analysis